molecular formula C20H32O3 B1345986 Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- CAS No. 50772-35-5

Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-

Cat. No. B1345986
CAS RN: 50772-35-5
M. Wt: 320.5 g/mol
InChI Key: LZSDVFDKDUZVFK-UHFFFAOYSA-N
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Description

“Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” is a chemical compound with the molecular formula C20H32O3 . It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da . This compound is not intended for human or veterinary use, but for research purposes only.


Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” can be represented by the SMILES notation: CCC(C(=O)O)Oc1ccc(cc1C(C)(C)CC)C(C)(C)CC . This notation provides a way to represent the compound’s structure using ASCII strings, which can be useful for database searches and computational chemistry analyses.


Physical And Chemical Properties Analysis

“Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-” has a molecular formula of C20H32O3, an average mass of 320.466 Da, and a monoisotopic mass of 320.235138 Da . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) were not found in the available sources.

Scientific Research Applications

Synthesis and Material Development

  • Butanoic acid derivatives, including those with phenoxy groups, have been utilized in synthesizing new poly(ether–ester–imide)s, which are notable for their solubility and thermal stability. These polymers have potential applications in high-performance materials due to their unique properties (Faghihi et al., 2011).

Lewis Acid Complexes

  • Compounds related to butanoic acid have been used to create complexes with strong bidentate Lewis acids. These acids are significant in various chemical reactions due to their ability to bind and stabilize other molecules, which is crucial in catalysis and synthesis (Saied et al., 1998).

Electrophilic Aromatic Substitution Reactions

  • Derivatives of butanoic acid, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, have been utilized in electrophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry, often leading to the synthesis of complex organic compounds (Polito et al., 2010).

Interaction with Muscle Chloride Channels

  • Certain butanoic acid derivatives, specifically those with aryloxyalkyl groups, have been studied for their effects on chloride membrane conductance in rat striated muscle. This research provides insights into the molecular interactions of these compounds with biological receptors (Carbonara et al., 2001).

Crystal Structure Analysis

  • Research on butanoic acid derivatives also involves studying their crystal structures. This is crucial for understanding the physical and chemical properties of these compounds, which can have implications in material science and pharmaceuticals (Jin et al., 2014).

Photocatalysis

  • Butanoic acid derivatives are used in developing photocatalysts for CO2 conversion, particularly in converting CO2 to formic acid. This application is significant in the context of environmental sustainability and energy conversion (Mele et al., 2014).

properties

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSDVFDKDUZVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068580
Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
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Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-

CAS RN

50772-35-5
Record name 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid
Source CAS Common Chemistry
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Record name Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9068580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid
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